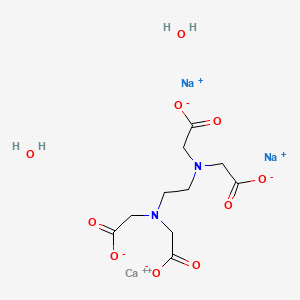

エデト酸カルシウム二ナトリウム二水和物

概要

説明

エデト酸カルシウム二ナトリウムは、主に鉛中毒の治療に使用されるキレート剤です。これは、エチレンジアミン四酢酸(EDTA)のカルシウムイオンとナトリウムイオンとの塩です。 この化合物は、体から重金属を結合して除去する能力で知られており、急性および慢性鉛中毒の場合に不可欠な薬剤となっています .

作用機序

エデト酸カルシウム二ナトリウムは、キレート化を通じて効果を発揮し、鉛などの金属イオンと結合して、安定した水溶性錯体を形成します。これらの錯体は、腎臓を通じて体から排泄されます。 キレート化プロセスには、標的金属イオンによるカルシウムイオンの置換が含まれ、次にEDTA構造内にしっかりと結合されます .

類似の化合物との比較

類似の化合物

エデト酸二ナトリウム: 高カルシウム血症やジギタリス中毒などの治療に使用される別のキレート剤。

スクシマー: 鉛中毒の治療のために、エデト酸カルシウム二ナトリウムの代替として使用されるキレート剤。

ジメルカプロール: 重症の鉛中毒の場合に、エデト酸カルシウム二ナトリウムと組み合わせて使用されます

独自性

エデト酸カルシウム二ナトリウムは、カルシウムイオンと金属イオンの両方に結合できるという二重の能力がユニークであり、低カルシウム血症を引き起こすことなく鉛中毒の治療に特に効果的です。 鉛イオンとの高い安定性定数は、体から鉛を効率的に除去することを保証し、他のキレート剤とは異なります .

科学的研究の応用

Edetate calcium disodium has a wide range of applications in scientific research:

Chemistry: It is used as a standard for calibrating analytical instruments and as a reagent in various chemical analyses.

Biology: It is employed in studies involving metal ion homeostasis and the effects of heavy metal toxicity on biological systems.

Medicine: Beyond treating lead poisoning, it is used in chelation therapy for other heavy metal poisonings and in diagnostic tests to assess metal exposure.

Industry: It is utilized in water treatment processes to remove metal contaminants and in the food industry as a preservative to prevent metal-catalyzed oxidation

生化学分析

Biochemical Properties

Calcium disodium (ethylenedinitrilo)tetraacetate dihydrate plays a crucial role in biochemical reactions by binding to metal ions such as calcium, lead, and iron. This chelation process helps in the removal of these metals from biological systems. The compound interacts with enzymes and proteins that require metal ions as cofactors, thereby inhibiting their activity. For instance, it can inhibit metalloproteases by binding to the metal ions required for their catalytic activity .

Cellular Effects

Calcium disodium (ethylenedinitrilo)tetraacetate dihydrate affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to chelate metal ions can disrupt processes that depend on these ions, such as calcium-dependent signaling pathways. This disruption can lead to changes in gene expression and metabolic activities within the cell .

Molecular Mechanism

The molecular mechanism of calcium disodium (ethylenedinitrilo)tetraacetate dihydrate involves its ability to form stable complexes with metal ions. By binding to these ions, the compound prevents them from participating in biochemical reactions. This chelation can inhibit enzymes that require metal ions for their activity, leading to a decrease in their function. Additionally, the compound can alter gene expression by affecting metal-dependent transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of calcium disodium (ethylenedinitrilo)tetraacetate dihydrate can change over time. The compound is relatively stable, but its chelating activity can decrease as it binds to available metal ions. Long-term exposure to the compound can lead to a reduction in cellular function due to the depletion of essential metal ions. Studies have shown that prolonged exposure can result in changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of calcium disodium (ethylenedinitrilo)tetraacetate dihydrate vary with different dosages in animal models. At low doses, the compound can effectively chelate and remove toxic metal ions without causing significant adverse effects. At high doses, it can lead to toxicity due to the excessive removal of essential metal ions. Studies have shown that high doses can cause kidney damage and other toxic effects in animal models .

Metabolic Pathways

Calcium disodium (ethylenedinitrilo)tetraacetate dihydrate is involved in metabolic pathways that require metal ions. By chelating these ions, the compound can affect the activity of enzymes and other proteins involved in these pathways. This can lead to changes in metabolic flux and the levels of various metabolites. The compound’s ability to bind to metal ions makes it a valuable tool for studying metal-dependent metabolic pathways .

Transport and Distribution

Within cells and tissues, calcium disodium (ethylenedinitrilo)tetraacetate dihydrate is transported and distributed based on its ability to bind to metal ions. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cell, it can localize to areas with high concentrations of metal ions, such as the cytoplasm and organelles .

Subcellular Localization

The subcellular localization of calcium disodium (ethylenedinitrilo)tetraacetate dihydrate is influenced by its interactions with metal ions and binding proteins. The compound can be directed to specific compartments or organelles where metal ions are concentrated. This localization can affect its activity and function, as it can inhibit metal-dependent enzymes and processes within these compartments .

準備方法

合成経路と反応条件

エデト酸カルシウム二ナトリウムは、エチレンジアミン四酢酸をカルシウム水酸化物とナトリウム水酸化物と反応させることによって合成されます。この反応は通常、水溶液中で起こり、最初にエチレンジアミン四酢酸を水に溶解し、続いてカルシウム水酸化物とナトリウム水酸化物を加えます。 次に、混合物を加熱して反応を促進し、エデト酸カルシウム二ナトリウムが生成されます .

工業生産方法

工業環境では、エデト酸カルシウム二ナトリウムの製造は、温度とpHを精密に制御した反応器で行われる大規模な反応が含まれます。 次に、生成物を結晶化およびろ過プロセスで精製して、医療用途に適した高純度の化合物を得ます .

化学反応の分析

反応の種類

エデト酸カルシウム二ナトリウムは、主にキレート反応を起こし、2価および3価の金属イオンと安定な錯体を形成します。 このキレート化プロセスは、体から重金属を除去する機能において不可欠です .

一般的な試薬と条件

エデト酸カルシウム二ナトリウムのキレート反応は、通常、水溶液中で起こります。一般的な試薬には、鉛、亜鉛、カドミウムなどの金属イオンが含まれます。 反応条件は、通常、金属イオンの最適な結合を確保するために、中性から弱アルカリ性のpHです .

形成される主要な生成物

エデト酸カルシウム二ナトリウムのキレート反応から形成される主要な生成物は、金属-EDTA錯体です。 これらの錯体は水溶性であり、尿を通じて体から排泄され、体内の有毒金属のレベルを効果的に低下させます .

科学研究の用途

エデト酸カルシウム二ナトリウムは、科学研究において幅広い用途があります。

化学: 分析機器の校正のための標準として、およびさまざまな化学分析における試薬として使用されます。

生物学: 金属イオンの恒常性と重金属毒性が生物系に及ぼす影響に関する研究に使用されます。

医学: 鉛中毒の治療に加えて、他の重金属中毒のキレート療法と、金属暴露を評価するための診断検査に使用されます。

産業: 水処理プロセスで金属汚染物質を除去するために、および食品業界で金属触媒による酸化を防ぐための保存料として使用されます

類似化合物との比較

Similar Compounds

Edetate disodium: Another chelating agent used for different purposes, such as treating hypercalcemia and digitalis toxicity.

Succimer: A chelating agent used as an alternative to edetate calcium disodium for treating lead poisoning.

Dimercaprol: Used in conjunction with edetate calcium disodium for severe cases of lead poisoning

Uniqueness

Edetate calcium disodium is unique in its dual ability to bind both calcium and metal ions, making it particularly effective in treating lead poisoning without causing hypocalcemia. Its high stability constant with lead ions ensures efficient removal of lead from the body, distinguishing it from other chelating agents .

特性

CAS番号 |

23411-34-9 |

|---|---|

分子式 |

C10H16CaN2NaO9+ |

分子量 |

371.31 g/mol |

IUPAC名 |

calcium;sodium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate;hydrate |

InChI |

InChI=1S/C10H16N2O8.Ca.Na.H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;1H2/q;+2;+1;/p-2 |

InChIキー |

MUBDSQWHVCAGNW-UHFFFAOYSA-L |

SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.O.[Na+].[Na+].[Ca+2] |

正規SMILES |

C(C[NH+](CC(=O)[O-])CC(=O)[O-])[NH+](CC(=O)[O-])CC(=O)[O-].O.[Na+].[Ca+2] |

Color/Form |

Powder White powder or flakes |

melting_point |

>300 |

物理的記述 |

Liquid, Other Solid; Dry Powder; Liquid; Other Solid; Pellets or Large Crystals White, odourless crystalline granules or white to nearly white powder, slightly hygroscopic White odorless solid; Slightly hygroscopic; [HSDB] |

溶解性 |

Powder. Solubility in water: at 20 °C a 0.1M solution can be prepared (pH approx 7). Pratically insoluble in organic solvents /Tetrahydrate/ Insoluble in organic solvents Soluble in wate |

同義語 |

[(Ethylenedinitrilo)tetraacetato]calciate(2-)Disodium Hydrate; |

製品の起源 |

United States |

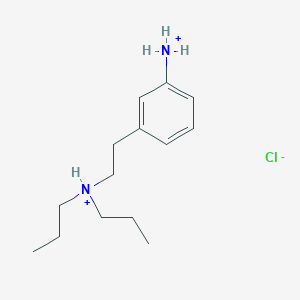

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Edetate calcium disodium acts as a chelating agent, primarily targeting lead in the body. It forms a stable, water-soluble complex with lead ions, effectively displacing the central calcium ion with the lead ion. [] This process, known as chelation, prevents lead from binding to essential enzymes and molecules, thus reducing its toxicity. This lead-Edetate calcium disodium complex is then excreted from the body, primarily through urine. []

A: The primary downstream effect is the reduction of blood lead levels. [, , ] Studies have shown that Edetate calcium disodium therapy can effectively reduce blood lead concentrations in both adults and children with lead poisoning. [, , ] This reduction in blood lead levels is associated with the resolution of symptoms like malaise, numbness, and abdominal discomfort. [] Furthermore, lowering blood lead levels through chelation may have a positive impact on cognitive function, particularly in children. []

ANone: The molecular formula of Edetate calcium disodium is C10H12CaN2Na2O8 · 2H2O. Its molecular weight is 410.3 g/mol.

A: Edetate calcium disodium solutions used for medical purposes, like Ioversol injection, should be protected from strong light. [] This suggests the compound might be sensitive to light and its stability could be affected by light exposure.

ANone: While Edetate calcium disodium is primarily recognized for its chelating properties, information about its catalytic properties and applications is limited in the provided research.

ANone: The provided research doesn't offer specific details regarding computational chemistry studies or modeling of Edetate calcium disodium.

ANone: Information about specific formulation strategies to enhance the stability, solubility, or bioavailability of Edetate calcium disodium is limited in the provided research.

A: Confusing Edetate calcium disodium with Edetate disodium poses a serious risk, as the latter can lead to severe hypocalcemia and even death. [, ] The use of Edetate disodium in children has been explicitly advised against by the CDC due to its potential to induce tetany and hypocalcemia. [] These safety concerns highlight the importance of clear labeling, storage, and prescription practices to avoid medication errors.

A: Edetate calcium disodium is typically administered intravenously for the treatment of lead poisoning. [] Following chelation with lead, the Edetate calcium disodium-lead complex is primarily eliminated through urine. [, ] Its elimination half-life is relatively short, less than 60 minutes. []

A: Yes, clinical studies have demonstrated the efficacy of Edetate calcium disodium in treating lead poisoning. Research indicates that both oral DMSA and parenteral Edetate calcium disodium are effective in chelating lead and resolving symptoms associated with moderate and severe lead toxicity. []

ANone: The provided research doesn't provide information about specific resistance mechanisms or cross-resistance related to Edetate calcium disodium.

A: Edetate calcium disodium therapy can cause dose-related nephrotoxicity (kidney damage). [] Additionally, it can lead to the depletion of essential minerals like zinc and copper. [] While transient increases in hepatic transaminase activity have been observed, clinically significant liver toxicity is uncommon. [] Skin lesions, potentially linked to zinc deficiency, may occur but are unusual. []

ANone: The provided research doesn't discuss specific drug delivery and targeting strategies for Edetate calcium disodium beyond its intravenous administration for systemic chelation therapy.

A: The lead mobilization test, involving the administration of Edetate calcium disodium, is used to assess the amount of lead mobilized from body stores, primarily bones. [, ] This test helps determine if a patient would benefit from chelation therapy. A significant increase in urine lead excretion after Edetate calcium disodium administration indicates a higher lead burden and potential candidacy for chelation therapy. [, ]

A: Lead levels in biological samples are typically measured using highly sensitive techniques like graphite furnace atomic absorption spectrometry. [] This method can accurately quantify trace amounts of lead in various biological matrices.

ANone: Specific information about the environmental impact and degradation of Edetate calcium disodium is not extensively covered in the provided research.

A: While the research doesn't delve into detailed dissolution and solubility studies, it indicates that Edetate calcium disodium forms stable, aqueous solutions suitable for intravenous administration. []

ANone: Specific details regarding the validation of analytical methods for Edetate calcium disodium quantification are not provided in the research excerpts.

ANone: The research primarily focuses on the clinical application and efficacy of Edetate calcium disodium. Information about specific quality control and assurance measures during manufacturing and distribution is limited.

ANone: The research provided doesn't discuss the immunogenicity or potential immunological responses associated with Edetate calcium disodium.

ANone: Information on Edetate calcium disodium's interactions with drug transporters is limited in the provided research.

ANone: The research excerpts don't provide information regarding the compound's potential to induce or inhibit drug-metabolizing enzymes.

ANone: Limited data on the biocompatibility and biodegradability of Edetate calcium disodium are available in the research provided.

A: DMSA (succimer) is a widely recognized alternative to Edetate calcium disodium in treating lead poisoning. [, , ] It offers the advantage of oral administration and is generally considered to have a more favorable side-effect profile compared to Edetate calcium disodium. [, , ] Another chelating agent, dimercaprol (BAL in oil), might be used in conjunction with Edetate calcium disodium in severe cases of lead poisoning, particularly those with blood lead levels exceeding 70 μg/dL. []

ANone: Specific strategies for recycling and waste management of Edetate calcium disodium are not addressed in the provided research.

A: The research highlights the importance of continued clinical trials and research to further elucidate patient-oriented outcomes of Edetate calcium disodium therapy, particularly its effect on cognitive function in lead-exposed children. [] This emphasizes the need for dedicated research infrastructure and resources to optimize treatment strategies and minimize potential long-term consequences of lead poisoning.

ANone: While the research doesn't provide a detailed historical overview, it acknowledges the significant role of Edetate calcium disodium in the management of lead poisoning. Its use, along with other chelating agents, has been instrumental in treating this preventable medical condition.

A: The research highlights the importance of a multidisciplinary approach in addressing lead poisoning. This includes involving healthcare providers, caregivers, and public health professionals to effectively manage cases, educate families, and implement preventive measures to reduce lead exposure. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]prop-2-enamide](/img/structure/B1146288.png)

![2,5-Dimethoxy-4-[2-(dimethylamino)ethenyl]-3-nitropyridine](/img/structure/B1146290.png)